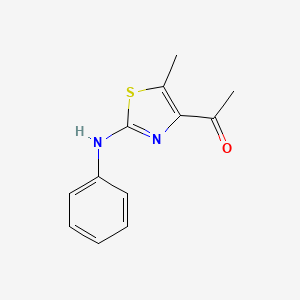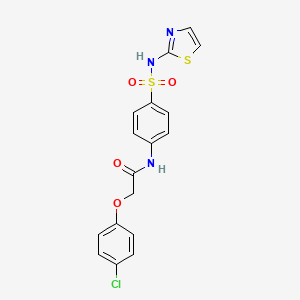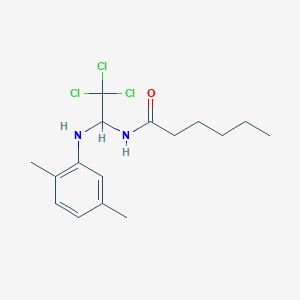
N-(4-methoxy-2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)butanamide is an organic compound with the molecular formula C11H14N2O4 It is characterized by the presence of a butanamide group attached to a 4-methoxy-2-nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-nitrophenyl)butanamide typically involves the reaction of 4-methoxy-2-nitroaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-methoxy-2-nitroaniline attacks the carbonyl carbon of butanoyl chloride, forming the desired amide product.
Reaction Scheme:: 4-methoxy-2-nitroaniline+butanoyl chloride→this compound
Reaction Conditions::- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Base: Pyridine or triethylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
- Reduction::
- N-(4-methoxy-2-nitrophenyl)butanamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
- Substitution::
- The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).
- Reduction::
- Reagents: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride, hydrochloric acid
- Conditions: Room temperature to 50°C, atmospheric pressure for hydrogenation
- Substitution::
- Reagents: Boron tribromide (BBr3)
- Conditions: Anhydrous conditions, low temperature (0°C to -78°C)
- Reduction::
- N-(4-amino-2-methoxyphenyl)butanamide
- Substitution::
- N-(4-hydroxy-2-nitrophenyl)butanamide (after demethylation)
Applications De Recherche Scientifique
N-(4-methoxy-2-nitrophenyl)butanamide has several applications in scientific research:
- Chemistry::
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
- Biology::
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
- Medicine::
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
- Industry::
- Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(4-methoxy-2-nitrophenyl)butanamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
N-(4-methoxy-2-nitrophenyl)butanamide can be compared with other similar compounds such as:
- N-(4-nitrophenyl)butanamide::
- Lacks the methoxy group, which may affect its reactivity and solubility.
- N-(4-methoxyphenyl)butanamide::
- Lacks the nitro group, which significantly alters its chemical properties and potential applications.
- N-(4-amino-2-methoxyphenyl)butanamide::
- The amino group makes it more reactive towards electrophiles and capable of forming hydrogen bonds.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis
Propriétés
Numéro CAS |
301228-36-4 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
N-(4-methoxy-2-nitrophenyl)butanamide |
InChI |
InChI=1S/C11H14N2O4/c1-3-4-11(14)12-9-6-5-8(17-2)7-10(9)13(15)16/h5-7H,3-4H2,1-2H3,(H,12,14) |
Clé InChI |
DPBOMJANGMJHMR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11995328.png)
![6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B11995339.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)


![6-Amino-3-ethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995350.png)
